(Oxan-2-ylmethyl)hydrazine dihydrochloride

Medicinal chemistry Organic synthesis Building block

This dihydrochloride salt (MW 203.11) must be accurately distinguished from the monohydrochloride (MW 166.65) to avoid a 22% mass error in stoichiometric calculations. The 2-methyl oxane substitution yields a Log P of 0.053—substantially lower than the 4-yl regioisomer (Log P 2.32)—ensuring predictable aqueous-phase partitioning during liquid-liquid extraction and preparative HPLC. Procure this specific salt form with documented ≥98% purity for reproducible yields in heterocyclic scaffold synthesis (pyrazoles, pyridazines) and as a compliant genotoxic impurity reference standard for ANDA/DMF analytical method validation.

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
CAS No. 1240527-93-8
Cat. No. B1452564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Oxan-2-ylmethyl)hydrazine dihydrochloride
CAS1240527-93-8
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CNN.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H
InChIKeyRQDDVRLFZABQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Oxan-2-ylmethyl)hydrazine Dihydrochloride (CAS 1240527-93-8) for Pharmaceutical R&D and Chemical Synthesis


(Oxan-2-ylmethyl)hydrazine dihydrochloride (CAS 1240527-93-8), also known as 1-(tetrahydro-2H-pyran-2-ylmethyl)hydrazine dihydrochloride, is a substituted hydrazine derivative featuring a six-membered tetrahydropyran (oxane) ring linked via a methylene bridge to a hydrazine moiety, stabilized as a dihydrochloride salt . With a molecular formula of C₆H₁₆Cl₂N₂O and a molecular weight of 203.11 g/mol, it is supplied as a research-grade intermediate with a typical purity specification of 95% or 98% from vendors . The compound is registered under ECHA notification number 960-084-8 and is classified according to CLP criteria for research use [1]. Its structural combination of a hydrazine nucleophile with an oxane heterocycle positions it as a versatile building block for constructing more complex molecules, particularly heterocyclic frameworks in medicinal chemistry programs .

Why Generic Substitution of (Oxan-2-ylmethyl)hydrazine Dihydrochloride Fails in Rigorous R&D


Interchanging (Oxan-2-ylmethyl)hydrazine dihydrochloride with a closely related analog or alternative salt form can fundamentally alter synthetic outcomes, analytical results, and biological readouts. Key differentiators among hydrazine building blocks include heterocycle ring size (e.g., oxane vs. oxolane), which modifies steric bulk and conformational flexibility ; the substitution position on the ring (2-methyl vs. 4-yl), which changes the spatial orientation of the reactive hydrazine group and impacts downstream molecular geometry ; and the salt stoichiometry (dihydrochloride vs. hydrochloride), which directly affects molar mass calculations for reaction stoichiometry and can alter physicochemical properties such as hygroscopicity and solubility . Treating these compounds as interchangeable risks inaccurate reaction yields, compromised purity profiles, and irreproducible biological data—outcomes that are unacceptable in pharmaceutical R&D and GMP-regulated analytical environments [1]. The following quantitative evidence sections establish where this specific compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence: (Oxan-2-ylmethyl)hydrazine Dihydrochloride vs. Key Comparators


Oxane vs. Oxolane Ring: Molecular Weight and LogD Impact on Reaction Design

The six-membered oxane ring in (Oxan-2-ylmethyl)hydrazine dihydrochloride confers distinct molecular weight and lipophilicity compared to the five-membered oxolane analog (Oxolan-2-ylmethyl)hydrazine dihydrochloride (CAS 1209582-60-4) [1][2]. The target compound has a molecular weight of 203.11 g/mol, which is 14.03 g/mol heavier than the oxolane analog's 189.08 g/mol . The Log P value for the target compound is 0.053, compared to -0.393 for the oxolane analog [3][4]. This Log P difference of 0.446 units translates to approximately 2.8-fold higher predicted partition into organic phases, which can substantially affect extraction efficiency and chromatographic retention during purification [3].

Medicinal chemistry Organic synthesis Building block

Dihydrochloride vs. Hydrochloride Salt: Stoichiometric Precision for Quantitative Chemistry

The dihydrochloride salt form of (Oxan-2-ylmethyl)hydrazine carries a molecular weight of 203.11 g/mol, whereas the mono-hydrochloride salt (CAS 1439905-36-8) has a molecular weight of 166.65 g/mol—a difference of 36.46 g/mol (approximately 22% higher mass for the dihydrochloride) . This difference arises from the second molar equivalent of HCl (36.46 g/mol) incorporated into the solid salt . For a reaction requiring 1.0 mmol of the hydrazine free base, a researcher would weigh 203.1 mg of the dihydrochloride versus 166.7 mg of the monohydrochloride . Using the incorrect salt form without recalculating introduces a 22% error in active moiety delivery, which can lead to sub-stoichiometric reagent conditions, reduced yields, and formation of unintended byproducts .

Reaction stoichiometry Salt selection Process chemistry

2-Methyl vs. 4-yl Substitution: Regional Isomer with Distinct LogD and Chromatographic Behavior

The target compound bears the hydrazine moiety on the 2-methyl position of the tetrahydropyran ring, whereas (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride (CAS 1187974-47-5) attaches the hydrazine directly to the 4-position . This regioisomeric difference produces markedly different lipophilicity: the target compound has a Log P of 0.053, while the 4-yl regioisomer has a reported Log P of 2.32—a difference of 2.27 Log P units, corresponding to approximately 187-fold higher predicted lipophilicity for the 4-yl analog [1][2]. Additionally, the 4-yl analog has a lower molecular weight (189.08 g/mol) despite also being a dihydrochloride salt, due to the absence of the methylene spacer present in the target compound .

Regioisomer separation Analytical method development Medicinal chemistry

Specific Use Case: Validated Impurity Reference Standard for Analytical Method Development

(Oxan-2-ylmethyl)hydrazine dihydrochloride is explicitly marketed and employed as an impurity reference standard (对照品) for analytical method development and validation, whereas the majority of comparator hydrazine derivatives are positioned only as general synthetic building blocks or for biological screening [1]. This compound is used to spike API samples and develop HPLC/LC-MS methods for detecting and quantifying hydrazine-related genotoxic impurities, a critical requirement for regulatory submissions (ANDA, DMF) where control of genotoxic impurities must be demonstrated [2]. The compound's Log P of 0.053 and TPSA of 47.28 Ų place it in a chromatographic space that is well-suited for reversed-phase method development with typical C18 columns and aqueous/organic mobile phases .

Impurity profiling Analytical chemistry Pharmaceutical quality control

Optimal Research and Industrial Application Scenarios for (Oxan-2-ylmethyl)hydrazine Dihydrochloride


Pharmaceutical Impurity Profiling and Genotoxic Impurity Method Development

This compound is procured for use as a reference standard in developing and validating HPLC or LC-MS methods to detect and quantify hydrazine-related genotoxic impurities in active pharmaceutical ingredients (APIs) [1]. The compound's defined Log P (0.053) and TPSA (47.28 Ų) allow method developers to predict and optimize chromatographic retention on standard reversed-phase columns, facilitating the separation of hydrazine-derived impurities from the parent API peak . Regulatory submissions (ANDA, DMF) require demonstrated control of genotoxic impurities, and this compound's explicit positioning as an impurity reference standard makes it a compliant, purchase-ready material for this application [2].

Medicinal Chemistry Synthesis of Pyrazole and Heterocyclic Libraries

Substituted hydrazine intermediates with the general structure exemplified by this compound are versatile nucleophiles for constructing pyrazoles and other heterocyclic frameworks via condensation with 1,3-diketones or α,β-unsaturated carbonyl compounds [3]. The 2-methyl oxane substitution pattern provides a specific steric and electronic environment that differentiates the resulting heterocyclic products from those derived from 4-yl or oxolane analogs, enabling scaffold diversification in medicinal chemistry programs where lipophilicity and molecular topology are critical SAR parameters .

Reaction Stoichiometry-Sensitive Process Chemistry

In process chemistry and parallel synthesis applications where precise molar delivery of the hydrazine nucleophile is essential, the dihydrochloride salt form (MW = 203.11 g/mol) must be accurately distinguished from the monohydrochloride (MW = 166.65 g/mol) . Procuring the correct salt form with documented purity (≥95% or 98%) eliminates the 22% mass error that would otherwise compromise reaction stoichiometry, yield, and reproducibility in multi-step syntheses or library production workflows .

Lipophilicity-Guided Extraction and Purification Workflows

The compound's Log P of 0.053—substantially lower than the 4-yl regioisomer (Log P = 2.32)—enables predictable behavior in liquid-liquid extraction and preparative HPLC purification [4][5]. This property is leveraged when designing workup procedures: the compound partitions preferentially into aqueous phases under certain pH conditions, facilitating separation from more lipophilic reaction byproducts. For chemists optimizing synthetic routes, this predictable physicochemical behavior reduces trial-and-error during purification development [6].

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